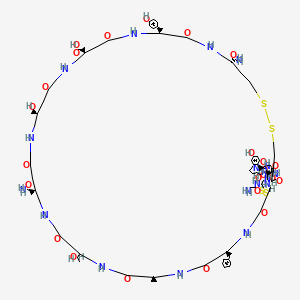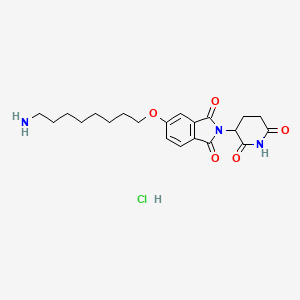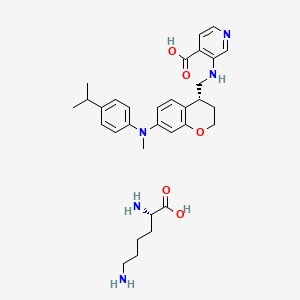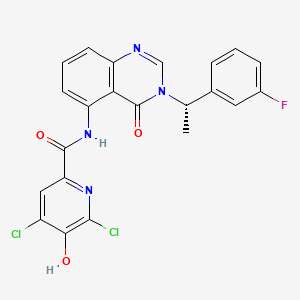
Hsd17B13-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-24 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other liver-related conditions. The inhibition of HSD17B13 has shown potential in reducing the progression of liver diseases, making this compound a promising candidate for therapeutic applications .
Méthodes De Préparation
The preparation of Hsd17B13-IN-24 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with distilled water . Industrial production methods may involve large-scale synthesis using similar reagents and conditions, ensuring the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Hsd17B13-IN-24 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with NAD+ leads to the conversion of ketones to secondary alcohols .
Applications De Recherche Scientifique
Hsd17B13-IN-24 has a wide range of scientific research applications. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology, it helps in understanding the regulation of lipid droplets and their impact on liver diseases. In medicine, this compound is being explored as a potential therapeutic agent for treating NAFLD, non-alcoholic steatohepatitis (NASH), and other chronic liver conditions. Additionally, it has industrial applications in the development of new drugs targeting liver diseases .
Mécanisme D'action
The mechanism of action of Hsd17B13-IN-24 involves the inhibition of the enzyme HSD17B13. This enzyme is responsible for the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the formation and growth of lipid droplets, thereby mitigating the progression of liver diseases. The molecular targets include the active site of HSD17B13, where the compound binds and prevents the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-24 can be compared with other similar compounds, such as BI-3231, which is also an inhibitor of HSD17B13. Both compounds target the same enzyme but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific binding affinity and the pathways it affects, making it a valuable tool for research and therapeutic applications .
Similar Compounds
Propriétés
Formule moléculaire |
C22H15Cl2FN4O3 |
|---|---|
Poids moléculaire |
473.3 g/mol |
Nom IUPAC |
4,6-dichloro-N-[3-[(1S)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C22H15Cl2FN4O3/c1-11(12-4-2-5-13(25)8-12)29-10-26-15-6-3-7-16(18(15)22(29)32)28-21(31)17-9-14(23)19(30)20(24)27-17/h2-11,30H,1H3,(H,28,31)/t11-/m0/s1 |
Clé InChI |
MVKABGMNVFRRMU-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
SMILES canonique |
CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


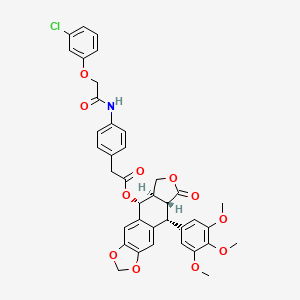
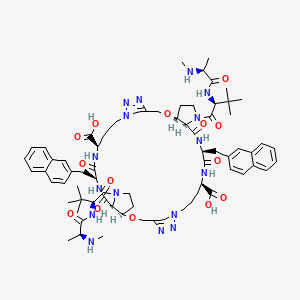

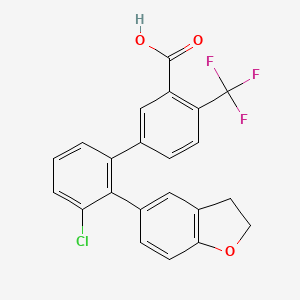
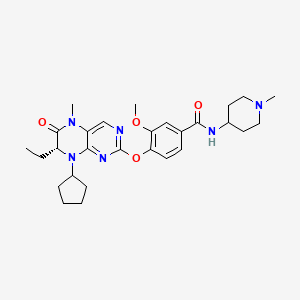
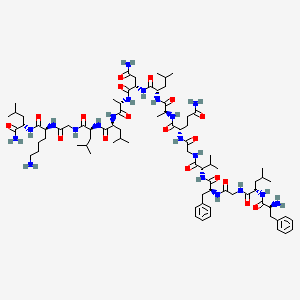
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
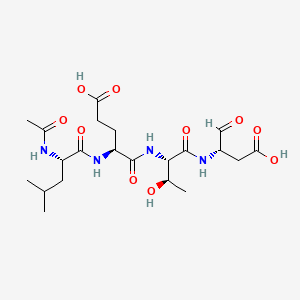
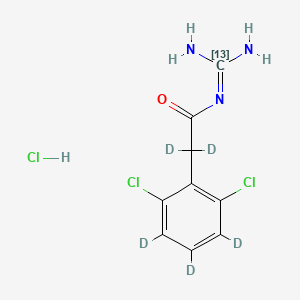
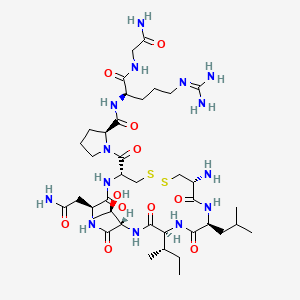
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
